trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate
Brand Name:
Vulcanchem
CAS No.:
57405-08-0
VCID:
VC0121262
InChI:
InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H/t29-,32-/m0/s1
SMILES:
C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6
Molecular Formula:
C34H22O4
Molecular Weight:
494.546
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate
CAS No.: 57405-08-0
Reference Standards
VCID: VC0121262
Molecular Formula: C34H22O4
Molecular Weight: 494.546
CAS No. | 57405-08-0 |
---|---|
Product Name | trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate |
Molecular Formula | C34H22O4 |
Molecular Weight | 494.546 |
IUPAC Name | [(7S,8S)-7-benzoyloxy-7,8-dihydrobenzo[a]pyren-8-yl] benzoate |
Standard InChI | InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H/t29-,32-/m0/s1 |
Standard InChIKey | PIOICHLIKBTTOX-NYDCQLBNSA-N |
SMILES | C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6 |
Synonyms | (7R,8R)-rel-7,8-Dihydro-benzo[a]pyrene-7,8-diol 7,8-Dibenzoate |
PubChem Compound | 93949020 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume